5-Dodecene, 12-chloro-, (5Z)-
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Overview
Description
5-Dodecene, 12-chloro-, (5Z)- is an organic compound with the molecular formula C₁₂H₂₃Cl It is a chlorinated derivative of dodecene, specifically the Z-isomer, which indicates the configuration of the double bond in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecene, 12-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Dodecene, 12-chloro-, (5Z)- may involve large-scale chlorination processes where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Dodecene, 12-chloro-, (5Z)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or osmium tetroxide under mild conditions.
Major Products Formed
Substitution: Formation of 12-hydroxy-5-dodecene.
Addition: Formation of 5-dodecane, 12-dichloro-.
Oxidation: Formation of 5-dodecene oxide.
Scientific Research Applications
5-Dodecene, 12-chloro-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Dodecene, 12-chloro-, (5Z)- involves its interaction with various molecular targets. The chlorine atom and the double bond in the molecule can participate in reactions with nucleophiles and electrophiles, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Dodecene, (5Z)-: The non-chlorinated analog of 5-Dodecene, 12-chloro-, (5Z)-.
5-Dodecene, 12-bromo-, (5Z)-: A brominated derivative with similar chemical properties.
5-Dodecene, 12-iodo-, (5Z)-: An iodinated derivative with distinct reactivity.
Uniqueness
5-Dodecene, 12-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential applications that are different from its non-halogenated and other halogenated counterparts. The Z-configuration of the double bond also influences its chemical behavior and interactions.
Properties
CAS No. |
42513-39-3 |
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Molecular Formula |
C12H23Cl |
Molecular Weight |
202.76 g/mol |
IUPAC Name |
(E)-12-chlorododec-5-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,2-4,7-12H2,1H3/b6-5+ |
InChI Key |
YOIAMQULUAVXOH-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCl |
Canonical SMILES |
CCCCC=CCCCCCCCl |
Origin of Product |
United States |
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